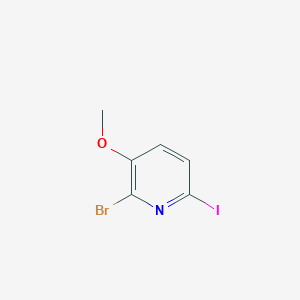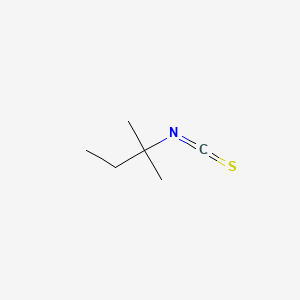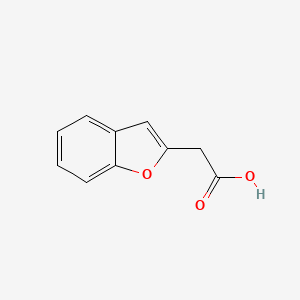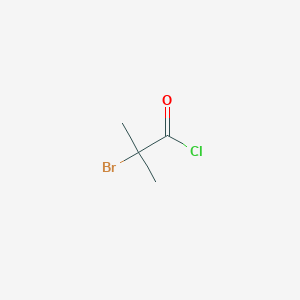
5-Bromobenzofuran-3(2H)-one
Vue d'ensemble
Description
5-Bromobenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuranones It is characterized by the presence of a bromine atom at the 5th position and a lactone ring structure
Mécanisme D'action
Target of Action
It’s known that the compound has been used in the synthesis of various derivatives, which have been screened for their antimicrobial activities .
Mode of Action
The compound is used as a starting material in the synthesis of various derivatives, which may interact with their targets in different ways depending on their structure and functional groups .
Biochemical Pathways
The compound’s derivatives have been screened for their antimicrobial activities, suggesting they may interact with biochemical pathways related to microbial growth and survival .
Result of Action
Its derivatives have been screened for their antimicrobial activities, suggesting they may have effects at the molecular and cellular level that inhibit microbial growth .
Analyse Biochimique
Biochemical Properties
5-Bromo-3(2H)-benzofuranone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions .
Cellular Effects
The effects of 5-Bromo-3(2H)-benzofuranone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Wnt/β-catenin signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-Bromo-3(2H)-benzofuranone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3(2H)-benzofuranone can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-Bromo-3(2H)-benzofuranone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Bromo-3(2H)-benzofuranone is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it has been shown to affect the cytochrome P450 enzyme system, leading to changes in metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of the cell and organism.
Transport and Distribution
The transport and distribution of 5-Bromo-3(2H)-benzofuranone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to bind to certain plasma proteins, which facilitate its transport across cell membranes .
Subcellular Localization
The subcellular localization of 5-Bromo-3(2H)-benzofuranone is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the compound can localize to the mitochondria, where it influences mitochondrial function and energy production . This localization is essential for its role in cellular metabolism and signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzofuran-3(2H)-one typically involves the bromination of benzofuranone derivatives. One common method is the bromination of 3(2H)-benzofuranone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobenzofuran-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones.
Reduction Reactions: Reduction of the lactone ring can yield different reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted benzofuranones depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of benzofuranones with altered ring structures.
Applications De Recherche Scientifique
5-Bromobenzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the lactone ring.
5-Bromo-3-methoxysalicylidene-2-furfurylamine: Contains a methoxy group and a different ring structure.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group and a carboxylic acid functional group.
Uniqueness
5-Bromobenzofuran-3(2H)-one is unique due to its specific bromine substitution and lactone ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
5-bromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCDQLDYILHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441058 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54450-20-3 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on 5-Bromobenzofuran-3(2H)-one and its derivatives?
A1: The research primarily focuses on the synthesis and evaluation of the in vitro anticancer activity of this compound and its derivatives. The researchers synthesized a series of novel derivatives of this compound and tested their efficacy against various cancer cell lines. []
Q2: Does the research paper discuss the mechanism of action of this compound and its derivatives as anticancer agents?
A2: No, the research paper primarily focuses on the synthesis and in vitro anticancer activity screening. It does not delve into the specific mechanisms of action by which these compounds exert their anticancer effects. Further research is needed to elucidate these mechanisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
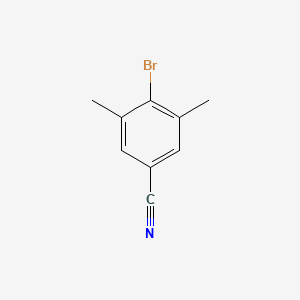

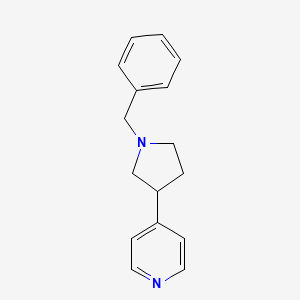
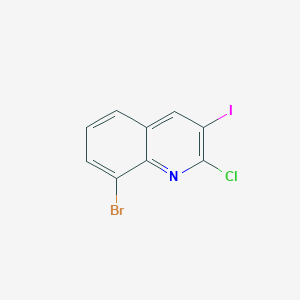
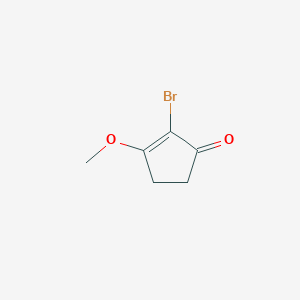
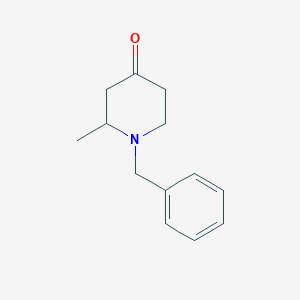
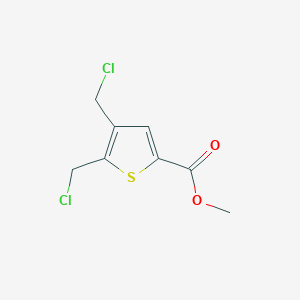
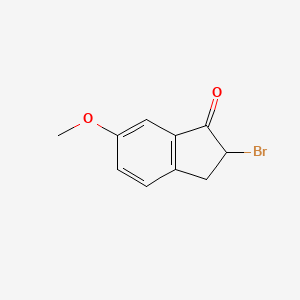
![Anthra[2,3-c]furan-1,3-dione](/img/structure/B1278949.png)
